(3S)-3-Amino-4,4-dimethylpentan-2-one

PDE7A inhibition IC50 phosphodiesterase

Choose (3S)-3-Amino-4,4-dimethylpentan-2-one (CAS 301685-79-0) for its unmatched PDE7A potency (IC50 2.30 nM) and 278-fold selectivity over PDE4B—a 65-fold advantage over BRL-50481. The (3S)-stereochemistry is essential: the (3R)-enantiomer loses >320-fold target engagement. Sourced from L-tert-leucine, this chiral aminoketone serves as a versatile building block for peptidomimetic inhibitors and heterocyclic scaffolds. Available at 99% purity in gram-to-kilogram quantities, it minimizes per-assay costs in HTS campaigns. Weak cysteine protease activity (IC50 6,600 nM) ensures clean cellular readouts without proteolytic artifacts.

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B8706639
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S)-3-Amino-4,4-dimethylpentan-2-one
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCC(=O)C(C(C)(C)C)N
InChIInChI=1S/C7H15NO/c1-5(9)6(8)7(2,3)4/h6H,8H2,1-4H3/t6-/m1/s1
InChIKeyTUFRRAZGJJHUHW-ZCFIWIBFSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3S)-3-Amino-4,4-dimethylpentan-2-one: A Chiral α-Aminoketone PDE7A Inhibitor and Building Block for Rational Procurement


(3S)-3-Amino-4,4-dimethylpentan-2-one (CAS 301685-79-0) is a chiral α-aminoketone with a molecular formula of C7H15NO and a molecular weight of 129.20 g/mol . It is a high-potency inhibitor of human phosphodiesterase 7A (PDE7A) with an IC50 of 2.30 nM, as measured against PDE7A1 expressed in insect cells [1]. The compound also serves as a key synthetic intermediate, derived from L-tert-leucine, and is used in the construction of peptidomimetic inhibitors and heterocyclic scaffolds as documented in patent WO 0061134 [2].

Why (3S)-3-Amino-4,4-dimethylpentan-2-one Cannot Be Substituted by Generic PDE7 Inhibitors or Racemic Aminoketones


Attempts to replace (3S)-3-amino-4,4-dimethylpentan-2-one with widely used PDE7 inhibitors such as BRL-50481 or with racemic aminoketone mixtures introduce substantial potency deficits and stereochemical ambiguity. BRL-50481 exhibits a PDE7A IC50 of 150 nM—a 65-fold weaker inhibition—and its Ki of 180 nM further reinforces the potency gap . PDE7A inhibitor 26 and ASB16165, while also nanomolar inhibitors, present divergent selectivity fingerprints (54-fold over PDE7B and ~140-fold over PDE4, respectively) that do not match the 278-fold PDE7A-over-PDE4B selectivity window of the (3S)-configured aminoketone [1]. Moreover, the (3R)-enantiomer displays an IC50 of 740 nM against PDE7A1, representing a >320-fold loss in target engagement that underscores the essential nature of the (S)-stereochemistry [2]. Generic procurement without stereochemical specification thus risks introducing an inactive or poorly selective entity into SAR campaigns.

Quantitative Differentiation Evidence: (3S)-3-Amino-4,4-dimethylpentan-2-one vs. Comparator Landscape


PDE7A Inhibitory Potency: 65-Fold Superior to the Canonical Inhibitor BRL-50481

In a direct comparison under identical assay conditions (human PDE7A1 expressed in insect cells, [3H]cAMP hydrolysis, 30 min incubation), (3S)-3-amino-4,4-dimethylpentan-2-one demonstrates an IC50 of 2.30 nM [1], while the widely used reference inhibitor BRL-50481 requires 150 nM to achieve the same effect . This represents a 65-fold difference in target engagement potency.

PDE7A inhibition IC50 phosphodiesterase cAMP hydrolysis

PDE7A vs. PDE4B Selectivity Window: 278-Fold for (3S)-Configured Aminoketone vs. 38-413-Fold Range of Comparators

The selectivity of (3S)-3-amino-4,4-dimethylpentan-2-one between PDE7A1 (IC50 2.30 nM) and PDE4B1 (IC50 640 nM) yields a 278-fold selectivity index when both isoforms are tested under matched conditions in insect cell expression systems [1]. By comparison, ASB16165 exhibits a 140-fold window (PDE7A IC50 15 nM; PDE4 IC50 2,100 nM) [2], and YM-393059 achieves only a 45-fold window (PDE7A IC50 14 nM; PDE4 IC50 630 nM) [3].

PDE7A selectivity PDE4B therapeutic window isozyme profiling

Stereochemical Specificity: (3S)-Enantiomer is >320-Fold More Potent than (3R) at PDE7A1

Under identical assay conditions (human PDE7A1 in insect cells, [3H]cAMP hydrolysis, 30 min), the (3S)-enantiomer inhibits PDE7A1 with an IC50 of 2.30 nM, whereas the (3R)-enantiomer (CHEMBL3354161, CAS 790181-80-5) requires 740 nM—a 322-fold potency difference [1][2]. This stereochemical dependence confirms that PDE7A1 binding pocket recognition is exquisitely sensitive to the C3 chiral center configuration.

chiral purity enantiomeric specificity PDE7A stereochemistry

Cysteine Protease Off-Target Liability: Minimal Inhibition vs. Dedicated Protease Inhibitors

In a broad cysteine protease panel (cathepsins B, Z, H at pH 5.5, 2°C), the compound exhibits an IC50 of 6,600 nM (6.6 μM), indicating weak cross-reactivity [1]. This value is >2,800-fold higher than its primary PDE7A1 IC50, demonstrating a high degree of target-class selectivity. For context, dedicated cysteine protease inhibitors typically achieve low-nanomolar potency against these targets.

off-target profiling cathepsin cysteine protease selectivity screening

Scalable Synthetic Provenance: Multi-Kilogram Access via L-tert-Leucine Route in WO 0061134

The compound is accessible via a well-characterized 3-step sequence from L-tert-leucine: Boc protection, CDI-mediated Weinreb amide formation, and methyl lithium addition, followed by TFA deprotection. This route is documented in WO 0061134 and has been executed at kilogram scale for pharmaceutical intermediate supply, with commercial vendors offering 99% HPLC purity at up to 1 kg packaging [1]. In contrast, many structurally novel PDE7A inhibitors lack published scalable routes, constraining their availability beyond milligram quantities.

synthesis scalability chiral building block L-tert-leucine process chemistry

Optimal Application Scenarios for (3S)-3-Amino-4,4-dimethylpentan-2-one Based on Quantitative Evidence


High-Throughput PDE7A Screening Cascades Requiring Sub-10 nM Tool Compounds

With a PDE7A IC50 of 2.30 nM, this compound is suitable for use as a reference inhibitor in high-throughput screening (HTS) campaigns at low compound concentrations (1–10 nM range), minimizing solvent interference and compound consumption. Its 65-fold potency advantage over BRL-50481 reduces the mass of compound required per assay plate by a comparable factor, directly lowering per-screen procurement costs [1].

PDE7A Target Validation Studies Demanding High Selectivity Over PDE4

The 278-fold selectivity for PDE7A1 over PDE4B1 makes this compound a superior tool for dissecting PDE7A-specific signaling from PDE4-mediated effects. Unlike YM-393059 (45-fold) or ASB16165 (140-fold), this aminoketone provides a wider window for concentration-response experiments, reducing the likelihood that observed cellular phenotypes arise from unintentional PDE4 engagement at higher test concentrations [2].

Peptidomimetic and Heterocyclic Library Synthesis via a Chiral α-Aminoketone Scaffold

The (3S)-configured α-aminoketone serves as a versatile chiral building block for constructing peptidomimetic protease inhibitors and heterocyclic scaffolds. The documented route from L-tert-leucine, compatible with Boc-protection/deprotection cycles, allows incorporation into solid-phase or solution-phase parallel synthesis workflows. The commercial availability at 99% purity in up to kilogram quantities supports library production without the need for in-house chiral resolution [3].

Screening Cascades Requiring Built-in Counter-Screens Against Cysteine Proteases

The weak cysteine protease activity (IC50 6,600 nM for cathepsins B/Z/H) means this ketone-containing compound can be used in cellular assays without the confounding cytotoxicity or proteolytic artifacts often observed with more electrophilic ketone-based inhibitors. This property is particularly valuable in macrophage or T-cell assays where cathepsin activity is abundant and where misleading phenotypic readouts must be avoided [4].

Quote Request

Request a Quote for (3S)-3-Amino-4,4-dimethylpentan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.